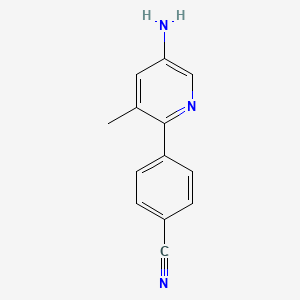
5-Amino-2-(4-cyanophenyl)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-amino-3-methylpyridin-2-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzonitrile moiety substituted with a 5-amino-3-methylpyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an amine group. For example, the reaction of 4-chlorobenzonitrile with 5-amino-3-methylpyridine under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-amino-3-methylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(5-amino-3-methylpyridin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(5-amino-3-methylpyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(dimethylamino)benzonitrile: Similar structure but with a dimethylamino group instead of the 5-amino-3-methylpyridin-2-yl group.
4-(4-chloropyridin-2-yl)benzonitrile: Contains a chloropyridinyl group instead of the amino-methylpyridinyl group.
Uniqueness
4-(5-amino-3-methylpyridin-2-yl)benzonitrile is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Eigenschaften
Molekularformel |
C13H11N3 |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
4-(5-amino-3-methylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-6-12(15)8-16-13(9)11-4-2-10(7-14)3-5-11/h2-6,8H,15H2,1H3 |
InChI-Schlüssel |
JPJAXBIDCFQEPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C2=CC=C(C=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)

![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
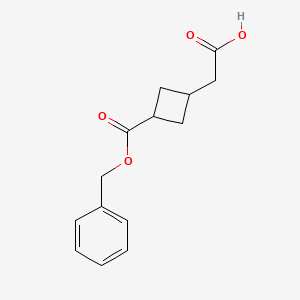
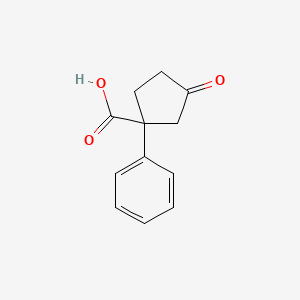
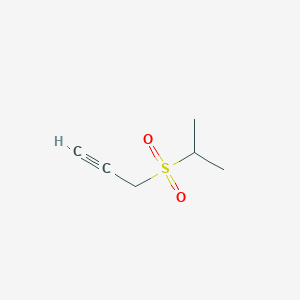
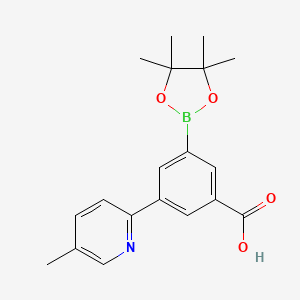


![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
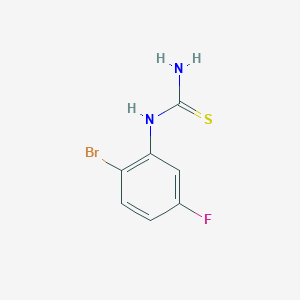
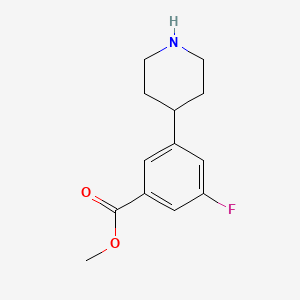
![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
